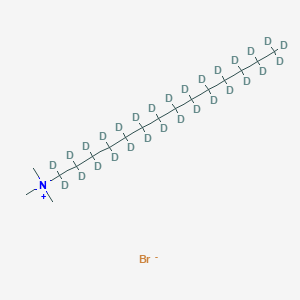

n-Tetradecyl-d29-trimethylammonium Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

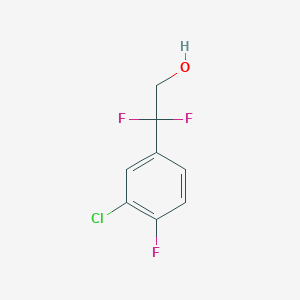

El Bromuro de n-Tetradecil-d29-trimetilamonio es un compuesto marcado con isótopos estables que se usa comúnmente en la investigación científica. Es un compuesto de amonio cuaternario con una larga cadena alquílica, lo que lo convierte en un surfactante. El compuesto es conocido por su alta pureza química y se utiliza a menudo en diversas aplicaciones bioquímicas e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Bromuro de n-Tetradecil-d29-trimetilamonio normalmente implica la cuaternización de la n-tetradecilamina con bromuro de metilo. La reacción se lleva a cabo en un solvente orgánico como etanol o acetona bajo condiciones de reflujo. El producto se purifica posteriormente mediante recristalización o cromatografía en columna para lograr una alta pureza .

Métodos de producción industrial

La producción industrial del Bromuro de n-Tetradecil-d29-trimetilamonio sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una calidad de producto consistente. El producto final se somete a menudo a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de reacciones

El Bromuro de n-Tetradecil-d29-trimetilamonio experimenta varias reacciones químicas, entre ellas:

Reacciones de Sustitución: El ion bromuro puede sustituirse por otros nucleófilos.

Oxidación y Reducción: El compuesto puede participar en reacciones redox bajo condiciones específicas.

Hidrólisis: El compuesto puede hidrolizarse en presencia de agua, especialmente bajo condiciones ácidas o básicas.

Reactivos y condiciones comunes

Sustitución: Los reactivos comunes incluyen hidróxido de sodio y yoduro de potasio.

Oxidación: Se utilizan reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.

Productos principales

Sustitución: Los productos incluyen varias sales de amonio cuaternario.

Oxidación: Los productos incluyen derivados oxidados de la cadena alquílica.

Reducción: Formas reducidas del compuesto con cadenas alquílicas alteradas.

Aplicaciones en la Investigación Científica

El Bromuro de n-Tetradecil-d29-trimetilamonio se utiliza ampliamente en la investigación científica debido a sus propiedades surfactantes y al marcado con isótopos estables. Las aplicaciones incluyen:

Química: Se utiliza como surfactante en la síntesis de nanopartículas y otros materiales.

Biología: Se emplea en estudios de membranas celulares y purificación de proteínas.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos.

Industria: Se utiliza en la formulación de detergentes y emulsionantes.

Aplicaciones Científicas De Investigación

n-Tetradecyl-d29-trimethylammonium Bromide is widely used in scientific research due to its surfactant properties and stable isotope labeling. Applications include:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in cell membrane studies and protein purification.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Used in the formulation of detergents and emulsifiers.

Mecanismo De Acción

El mecanismo de acción del Bromuro de n-Tetradecil-d29-trimetilamonio implica su interacción con las membranas celulares y las proteínas. La larga cadena alquílica le permite insertarse en las bicapas lipídicas, alterando la integridad de la membrana. Esta propiedad lo hace útil en estudios de dinámica de membrana e interacciones proteína-lípido. El compuesto también puede formar micelas, que son útiles para solubilizar compuestos hidrófobos .

Comparación Con Compuestos Similares

Compuestos similares

Bromuro de Tetradeciltrimetilamonio: Estructura similar pero sin marcado con isótopos.

Bromuro de Cetiltrimetilamonio: Cadena alquílica más larga (16 carbonos) en comparación con el Bromuro de n-Tetradecil-d29-trimetilamonio.

Bromuro de Dodeciltrimetilamonio: Cadena alquílica más corta (12 carbonos) en comparación con el Bromuro de n-Tetradecil-d29-trimetilamonio.

Unicidad

El Bromuro de n-Tetradecil-d29-trimetilamonio es único debido a su marcado con isótopos estables, lo que lo hace especialmente útil en espectrometría de masas y otras técnicas analíticas. El marcado con deuterio permite un seguimiento y una cuantificación precisos en sistemas biológicos y químicos complejos.

Propiedades

Fórmula molecular |

C17H38BrN |

|---|---|

Peso molecular |

365.57 g/mol |

Nombre IUPAC |

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl)azanium;bromide |

InChI |

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |

Clave InChI |

CXRFDZFCGOPDTD-WAQJSBRMSA-M |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |

SMILES canónico |

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)

![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)

![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)

![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)

![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)

![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)

![7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12308338.png)